3-Cyclohexyl-1-ethyl-1-pyridin-4-ylurea
Description
Properties
IUPAC Name |
3-cyclohexyl-1-ethyl-1-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-17(13-8-10-15-11-9-13)14(18)16-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXDQDLJZKMSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=NC=C1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 3-cyclohexyl-1-ethyl-1-pyridin-4-ylurea and selected urea/nitrosourea derivatives:
Mechanistic Differences
- This compound : Lacks the nitroso group present in BCNU, which is critical for DNA alkylation. The pyridin-4-yl group may enable interactions with kinase ATP-binding pockets, akin to sorafenib .
- BCNU: Generates reactive chloroethyl carbonium ions, causing DNA crosslinking and cytotoxicity. Its delayed hematopoietic toxicity (nadir at 4–6 weeks) contrasts with the unknown toxicity timeline of the target compound .
Pharmacokinetic and Toxicity Data
- BCNU : Dose-limiting toxicity is myelosuppression (250 mg/m² single dose); hepatic/renal toxicity observed in 26% and 10% of patients, respectively .
- Sorafenib : Higher selectivity for kinases reduces off-target effects but induces dermatological toxicity.
Research Findings and Gaps
- Anticancer Potential: Unlike BCNU, the target compound’s mechanism remains unverified. In silico studies propose inhibition of EGFR or VEGFR2 kinases, but experimental validation is lacking.
- Toxicity Uncertainty : The cyclohexyl group may enhance CNS penetration but also increase lipid accumulation risks, contrasting with BCNU’s renal toxicity .
Q & A
Q. How can researchers design efficient synthetic routes for 3-Cyclohexyl-1-ethyl-1-pyridin-4-ylurea?
Methodological Answer: To design efficient synthetic routes:
- Computational Pre-screening : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and intermediates. This reduces trial-and-error experimentation .
- Factorial Design : Apply statistical experimental design (e.g., Taguchi or Box-Behnken methods) to optimize reaction parameters (temperature, solvent, catalyst loading). This minimizes the number of experiments while maximizing data relevance .
- Intermediate Isolation : Employ separation technologies (e.g., column chromatography or membrane filtration) to isolate and characterize intermediates, ensuring reaction fidelity .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- Spectroscopic Analysis : Combine H/C NMR, FTIR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. Cross-validate spectral data with computational predictions (e.g., NMR chemical shift simulations) .
- Chromatographic Profiling : Use HPLC or UPLC with UV/vis detection to assess purity and quantify byproducts. Pair with mass spectrometry (LC-MS) for trace impurity identification .
- Thermal Analysis : Perform DSC/TGA to evaluate thermal stability and polymorphism, critical for understanding storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for urea derivatives like this compound?
Methodological Answer:
- Multi-technique Cross-validation : Integrate X-ray crystallography (for solid-state structure) with solution-state NMR to address discrepancies arising from conformational flexibility .
- Dynamic NMR Studies : Conduct variable-temperature NMR to probe rotational barriers around the urea moiety, which may explain split signals or broadening .
- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors in data collection .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer:
- Computational SAR : Use molecular docking and MD simulations to predict binding affinities with target proteins (e.g., kinases or receptors). Validate with free-energy perturbation (FEP) calculations .
- Isosteric Replacement : Synthesize analogs with modified cyclohexyl or pyridinyl groups and compare bioactivity via dose-response assays (e.g., IC determination) .
- Kinetic Profiling : Perform time-resolved enzymatic assays to assess inhibition mechanisms (competitive/non-competitive) and correlate with structural features .
Q. How can reaction conditions be optimized for scaled-up synthesis while maintaining yield and purity?
Methodological Answer:
- Process Intensification : Use microreactor systems to enhance heat/mass transfer and reduce side reactions during scaling .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to identify critical parameters (e.g., residence time, mixing efficiency) affecting yield and impurity profiles .
Q. How can computational models for this compound’s reactivity be validated experimentally?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare experimental KIEs with computationally predicted transition states to validate reaction mechanisms .
- Spectral Benchmarking : Match computed UV/vis or IR spectra with experimental data to confirm electronic structure accuracy .
- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) and assess their impact on predicted reactivity, then correlate with experimental outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
